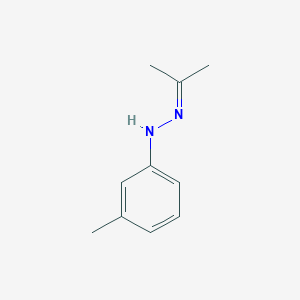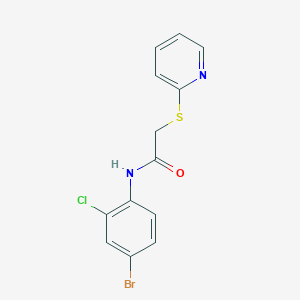
Acetone (3-methylphenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetone (3-methylphenyl)hydrazone, also known as Acetone Hydrazone, is a chemical compound that is widely used in scientific research. It is a colorless to yellowish liquid that is highly soluble in water and organic solvents. Acetone Hydrazone is a versatile compound that has a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of Acetone (3-methylphenyl)hydrazone Hydrazone is not well understood. However, it is believed that it acts as a nucleophile and attacks electrophilic centers in organic molecules. Acetone (3-methylphenyl)hydrazone Hydrazone can also form stable complexes with metal ions, which can be used in various analytical techniques.
Biochemical and Physiological Effects
Acetone (3-methylphenyl)hydrazone Hydrazone has no known biochemical or physiological effects. However, it is important to handle it with care as it is a toxic and flammable compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Acetone (3-methylphenyl)hydrazone Hydrazone is its versatility. It can be used in various fields of research and has a wide range of applications. Acetone (3-methylphenyl)hydrazone Hydrazone is also relatively easy to synthesize, and the yield and purity of the final product are typically high. However, Acetone (3-methylphenyl)hydrazone Hydrazone is a toxic and flammable compound, and it should be handled with care. It is also important to use appropriate safety equipment and procedures when working with Acetone (3-methylphenyl)hydrazone Hydrazone.
Zukünftige Richtungen
There are several future directions for the research and application of Acetone (3-methylphenyl)hydrazone Hydrazone. One possible direction is the development of new synthetic routes for the compound. Another direction is the investigation of the mechanism of action of Acetone (3-methylphenyl)hydrazone Hydrazone, which could lead to the discovery of new applications for the compound. Additionally, Acetone (3-methylphenyl)hydrazone Hydrazone could be used in the development of new drugs and therapies for various diseases. Further research is needed to explore these possibilities and to fully understand the potential of Acetone (3-methylphenyl)hydrazone Hydrazone in scientific research.
Conclusion
Acetone (3-methylphenyl)hydrazone Hydrazone is a versatile compound that has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds and as a ligand in coordination chemistry. Acetone (3-methylphenyl)hydrazone Hydrazone has no known biochemical or physiological effects, but it should be handled with care as it is a toxic and flammable compound. Despite its limitations, Acetone (3-methylphenyl)hydrazone Hydrazone has a promising future in scientific research, and further investigation is needed to fully explore its potential.
Synthesemethoden
Acetone (3-methylphenyl)hydrazone Hydrazone can be synthesized by the reaction of acetone and phenylhydrazine in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or distillation. The yield of the synthesis process is typically high, and the purity of the final product is excellent.
Wissenschaftliche Forschungsanwendungen
Acetone (3-methylphenyl)hydrazone Hydrazone has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds, including pyrazoles, pyridazines, and pyrimidines. Acetone (3-methylphenyl)hydrazone Hydrazone is also used as a ligand in coordination chemistry and as a chelating agent in metal ion analysis. In biochemistry, it is used as a blocking agent for the detection of free amino groups in proteins. Acetone (3-methylphenyl)hydrazone Hydrazone is also used in the preparation of Schiff bases, which are important intermediates in the synthesis of various organic compounds.
Eigenschaften
Molekularformel |
C10H14N2 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
3-methyl-N-(propan-2-ylideneamino)aniline |
InChI |
InChI=1S/C10H14N2/c1-8(2)11-12-10-6-4-5-9(3)7-10/h4-7,12H,1-3H3 |
InChI-Schlüssel |
YCLSWQHUMNJYPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NN=C(C)C |
Kanonische SMILES |
CC1=CC(=CC=C1)NN=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{5-[(3-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-fluorobenzamide](/img/structure/B282915.png)
![4-fluoro-N-[4-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B282916.png)
![N-(2-{[2-({5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B282917.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282920.png)
![2-bromo-N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B282921.png)
![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-tert-butylbenzamide](/img/structure/B282924.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282925.png)
![2-chloro-N-{4-[4-methyl-5-({1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282928.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282930.png)
![N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B282931.png)

![N-(4-bromo-2-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282934.png)
![N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282935.png)
![N-(4-{5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-methylbenzamide](/img/structure/B282938.png)